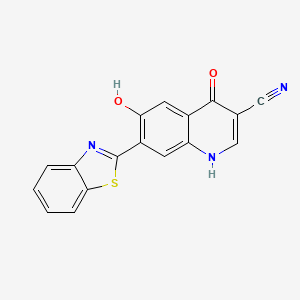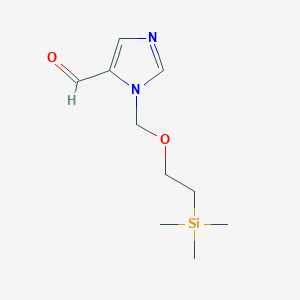![molecular formula C9H8ClN3O2 B13924352 Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridazine with ethyl imidate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.
Aplicaciones Científicas De Investigación
Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, antifungal agents, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
- Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
ethyl 2-chloroimidazo[1,5-b]pyridazine-5-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-4-7(10)12-13(6)5-11-8/h3-5H,2H2,1H3 |
Clave InChI |
LMGSZJPKARZAPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=CC(=NN2C=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)




![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)


![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
